Introduction: A Profile of a Key Chemical Intermediate
Introduction: A Profile of a Key Chemical Intermediate
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-3-methylphenol
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 2,4-dichloro-3-methylphenol. It delves into its chemical and physical characteristics, synthesis protocols, reactivity, analytical methodologies, and applications, with a focus on providing field-proven insights and ensuring scientific integrity.
2,4-Dichloro-3-methylphenol, also known as 2,4-dichloro-m-cresol, is a substituted phenolic compound of significant interest in both industrial and research settings. As a chlorinated phenol, it serves as a versatile building block in organic synthesis and is utilized for its potent biocidal properties.[1] The strategic placement of two chlorine atoms and a methyl group on the phenol ring imparts a unique combination of reactivity, lipophilicity, and biological activity, making it a valuable intermediate in the production of pesticides, antiseptics, and dyes.[1] Understanding the nuanced chemical properties of this molecule is paramount for its effective and safe utilization in the development of new chemical entities and formulations.
Core Chemical and Physical Properties
The physicochemical properties of 2,4-dichloro-3-methylphenol are fundamental to its behavior in chemical reactions and biological systems. These properties are dictated by its molecular structure, which features a hydroxyl-activated aromatic ring further influenced by the electronic and steric effects of its substituents.
Molecular Structure
The structure of 2,4-dichloro-3-methylphenol is foundational to its chemical identity and reactivity.
Caption: Chemical structure of 2,4-Dichloro-3-methylphenol.
Summary of Physicochemical Data
The following table summarizes the key quantitative properties of 2,4-dichloro-3-methylphenol.
| Property | Value | Source(s) |
| IUPAC Name | 2,4-Dichloro-3-methylphenol | [2][3] |
| Synonyms | 2,4-Dichloro-m-cresol | [3][4] |
| CAS Number | 17788-00-0 | [2][3] |
| Molecular Formula | C₇H₆Cl₂O | [2][3] |
| Molecular Weight | 177.03 g/mol | [2][3] |
| Appearance | Colorless oil or solid | [5] |
| Melting Point | 58 °C (approx.) | [4] |
| Boiling Point | 209 - 210 °C (lit.) | [6] |
| pKa | 8.17 ± 0.23 (Predicted) | [4] |
Synthesis and Manufacturing Pathways
The primary industrial synthesis of chlorinated phenols involves the electrophilic chlorination of a corresponding phenol or cresol precursor. For 2,4-dichloro-3-methylphenol, a common starting material is m-cresol (3-methylphenol). The regioselectivity of the chlorination is a critical aspect of the synthesis, often controlled by the choice of chlorinating agent, catalyst, and reaction conditions.
Sulfuryl chloride (SO₂Cl₂) is frequently employed as a chlorinating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1] The catalyst polarizes the S-Cl bond, increasing the electrophilicity of the chlorine and facilitating its attack on the electron-rich aromatic ring. The hydroxyl and methyl groups of m-cresol are ortho-, para-directing activators, which leads to a mixture of chlorinated products. Precise control of stoichiometry and temperature is necessary to favor the formation of the desired 2,4-dichloro isomer.
Illustrative Synthesis Workflow
Caption: General workflow for the laboratory synthesis of 2,4-dichloro-3-methylphenol.
Exemplary Laboratory Synthesis Protocol
This protocol is a representative procedure for the chlorination of a substituted phenol and is based on methodologies described for similar transformations.[1][7]
-
Reactor Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser, dissolve m-cresol (e.g., 50 mmol) and a catalytic amount of anhydrous FeCl₃ (e.g., 0.15 mmol) in a suitable solvent such as dichloromethane (DCM, 25 mL).[7]
-
Reagent Addition: Slowly add sulfuryl chloride (e.g., 57.7 mmol) to the stirred solution via the dropping funnel over a period of 2 hours. The slow addition is crucial to control the exothermic reaction and improve selectivity.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure the reaction proceeds to completion.[7]
-
Workup - Quenching: Carefully quench the reaction by adding water (20 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the organic components with diethyl ether (3 x 30 mL).[7]
-
Workup - Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by chromatography to isolate the 2,4-dichloro-3-methylphenol isomer.[5]
Analytical Methodologies for Purity and Quantification
Accurate determination of the purity and concentration of 2,4-dichloro-3-methylphenol is essential for quality control and research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a robust method for analyzing non-volatile, thermally stable compounds like 2,4-dichloro-3-methylphenol. The method separates the target analyte from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Protocol: HPLC-UV Purity Assessment [8]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to ensure the phenol is protonated.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by the UV maximum of 2,4-dichloro-3-methylphenol (typically scanned from 200-400 nm with a DAD).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 5-20 µL.
-
Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on the fragmentation pattern of the molecule in the mass spectrometer.
Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C, and hold for 5 minutes.[8] This program ensures the separation of volatile impurities from the analyte.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: Identification is confirmed by matching the retention time and the mass spectrum with a reference standard. Quantification can be performed using an internal standard.
Spectroscopic Characterization (NMR and IR)
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include a singlet for the methyl (CH₃) protons, distinct signals for the two aromatic protons, and a broad singlet for the phenolic hydroxyl (OH) proton. The chemical shift of the OH proton is concentration-dependent and can be confirmed by its disappearance upon shaking the sample with D₂O.[11]
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, unless there is an accidental overlap.[12] The chemical shifts provide information about the electronic environment of each carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch, typically in the 3200-3600 cm⁻¹ region.[11] Sharp peaks corresponding to aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C stretching in the aromatic ring will be visible in the 1450-1600 cm⁻¹ region. A strong C-O stretching band is expected around 1200 cm⁻¹.[11]
Applications in Research and Drug Development
While not a pharmaceutical active ingredient itself, 2,4-dichloro-3-methylphenol's properties make it relevant to the pharmaceutical and life sciences industries in several capacities.
-
Synthetic Intermediate: The presence of chlorine atoms in drug candidates is widespread, as they can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[13] Over a quarter of FDA-approved drugs contain at least one chlorine atom.[13] 2,4-dichloro-3-methylphenol serves as a well-defined scaffold, offering multiple reaction sites (the hydroxyl group, the aromatic ring) for the construction of more complex molecules.
-
Biocidal and Antimicrobial Research: As a chlorinated phenol, it possesses strong antimicrobial properties. The mechanism of action for phenolic disinfectants generally involves disruption of the cell membrane, leading to leakage of intracellular constituents and inhibition of essential enzymes.[14][15] This makes it a reference compound in the development and testing of new disinfectants and antiseptics.
-
Fragment-Based Drug Discovery (FBDD): In the context of FBDD, small, simple molecules ("fragments") are screened for weak binding to a biological target. The structure of 2,4-dichloro-3-methylphenol could serve as a starting fragment, which can then be elaborated and optimized to develop a higher-affinity lead compound.
Safety, Toxicology, and Handling
A thorough understanding of the hazards associated with 2,4-dichloro-3-methylphenol is critical for its safe handling.
Toxicological Profile
| Hazard | Description | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. | [3][6] |
| Acute Dermal Toxicity | Toxic in contact with skin. | [3][6] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [3][6] |
| Eye Damage/Irritation | Causes serious eye damage. | [3][6] |
| Carcinogenicity | Suspected of causing cancer. | [6] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [6] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle 2,4-dichloro-3-methylphenol in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles, and a face shield if there is a splash hazard.[16]
-
Skin and Body Protection: Wear a lab coat or chemical-resistant apron.
-
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[16]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
2,4-Dichloro-3-methylphenol is a chemical compound with a well-defined set of properties that make it a valuable tool in chemical synthesis and a compound of interest for its biological activity. Its utility as a precursor in the synthesis of more complex molecules, particularly in agrochemical and potentially pharmaceutical domains, is significant. Mastery of its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for any researcher or scientist working with this versatile intermediate. As the drive for new chemical entities continues, the role of such fundamental building blocks remains as critical as ever.
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